molecular formula C22H31N3O4S B2504305 3,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide CAS No. 898451-38-2

3,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide

Cat. No. B2504305
CAS RN: 898451-38-2
M. Wt: 433.57
InChI Key: HPAHBODTPJSQTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide, also known as Compound X, is a novel small molecule that has been synthesized and studied for its potential therapeutic applications. This compound has gained significant attention in the scientific community due to its unique chemical structure and potential biological activity.

Scientific Research Applications

Synthesis and Biochemical Applications

  • The compound has been studied in the context of synthesizing high-affinity inhibitors for enzymes such as kynurenine 3-hydroxylase. These inhibitors are valuable for investigating the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).

Photodynamic Therapy and Cancer Treatment

  • The compound's derivatives are being investigated for their potential in photodynamic therapy, especially in treating cancer, due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

  • Novel sulfonamides with a 3,4-dimethoxyphenyl moiety, structurally related to the compound , have shown promise as VEGFR-2 inhibitors, suggesting potential anticancer applications (Ghorab et al., 2016).

Antimicrobial Activity

  • Research has also focused on the antimicrobial potential of compounds structurally related to 3,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide. Some derivatives have shown promising results against both Gram-positive and Gram-negative bacteria and fungi (Hassan et al., 2009).

Enzyme Inhibition

  • The compound's derivatives have been explored for enzyme inhibition activities, which is significant for developing new therapeutic drugs or for understanding certain biological mechanisms (Alyar et al., 2019).

Molecular and Supramolecular Studies

  • Its derivatives have been used in molecular and supramolecular structure studies, offering insights into the potential for creating complex molecular architectures (Jacobs, Chan, & O'Connor, 2013).

Synthesis Improvements

  • There's also research aimed at improving the synthesis methods of related compounds, which is crucial for the development of more efficient and cost-effective pharmaceuticals (Wu et al., 2013).

Diverse Therapeutic Applications

  • The compound's derivatives have been studied for a range of therapeutic applications, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Küçükgüzel et al., 2013).

Central and Peripheral Activities

  • Additionally, there is research into the hypotensive activity of structurally related compounds, which has implications in the treatment of high blood pressure and related cardiovascular disorders (Mccall et al., 1982).

properties

IUPAC Name

3,4-dimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4S/c1-17-5-7-18(8-6-17)20(25-13-11-24(2)12-14-25)16-23-30(26,27)19-9-10-21(28-3)22(15-19)29-4/h5-10,15,20,23H,11-14,16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAHBODTPJSQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide

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